molecular formula C17H14N4O2 B2569920 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860789-02-2

2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2569920
CAS No.: 860789-02-2
M. Wt: 306.325
InChI Key: FSAQAYGVBYZYMU-UHFFFAOYSA-N
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Description

2-[3-Methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS 860789-02-2) is a high-purity chemical building block supplied for advanced research and development applications. This compound features a molecular formula of C17H14N4O2 and a molecular weight of 306.33 g/mol . Its structure incorporates a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecule is further functionalized with a phenoxyphenyl substituent and a polar acetonitrile group, which can be critical for optimizing physicochemical properties and enhancing binding affinity in target-oriented research. As a heterocyclic compound, it belongs to a class of structures that are fundamental to modern pharmaceutical discovery. Over 85% of all FDA-approved drug molecules contain at least one heterocycle, underscoring their critical importance in designing new therapeutic agents . Researchers value this specific triazole derivative as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. Its application spans across various early-stage discovery efforts, including library synthesis for high-throughput screening, structure-activity relationship (SAR) exploration, and as a key intermediate in developing targeted inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access the compound's safety data sheet and certificate of analysis for detailed handling and storage information.

Properties

IUPAC Name

2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-13-19-20(12-11-18)17(22)21(13)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAQAYGVBYZYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with α-haloketones or α-diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often optimized to increase yield and purity while minimizing waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetonitrile group undergoes nucleophilic substitution under basic or acidic conditions. Key examples include:

Reagent/ConditionsReaction TypeProductNotes
NaOH (aqueous)HydrolysisCorresponding carboxylic acid (R-COOH\text{R-COOH})pH-dependent; forms stable salts
NH₃ (ammonolysis)SubstitutionAcetamide derivative (R-CONH2\text{R-CONH}_2)Requires elevated temperatures
Grignard reagentsAlkylationTertiary alcohol or ketone derivativesDepends on Grignard reagent type

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate iminodicarboxylic acid that tautomerizes to the carboxylic acid.

  • Grignard reactions involve initial nucleophilic addition to the nitrile, followed by workup to yield alcohols or ketones.

Oxidation-Reduction Reactions

The triazole ring and substituents participate in redox transformations:

Reagent/ConditionsReaction TypeProductNotes
H₂O₂ (acidic)OxidationSulfoxide/sulfone derivatives (if sulfur present)Selective for sulfur-containing analogs
KBH₄ (methanol) ReductionHydrogenated triazole ring (e.g., 4,5-dihydrotriazole) Requires catalytic conditions

Structural Influence :

  • The 5-oxo group in the triazole ring enhances susceptibility to reduction, particularly at the C=N bond .

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions, leveraging its electron-deficient nature:

DipolarophileConditionsProductNotes
AlkynesThermal/Click chemistryTriazolo-fused bicyclic compoundsCu(I)-catalyzed variants common
Nitrile oxidesRoom temperature1,2,4-Triazolo[1,5-a]pyrimidine derivativesHigh regioselectivity observed

Example :
Reaction with phenylacetylene under Huisgen conditions yields a 1,2,3-triazole-linked hybrid structure.

Functional Group Interconversion

The methyl and phenoxyphenyl substituents enable further derivatization:

Reaction TypeReagentProductApplication
Friedel-Crafts alkylationAlCl₃, R-XAryl-substituted analogsPharmacophore modification
Suzuki couplingPd catalyst, boronic acidBiaryl derivativesEnhanced π-stacking in materials

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the triazole ring undergoes ring-opening or rearrangement:

ConditionsOutcomeCitation
Conc. H₂SO₄Ring contraction to imidazole derivatives
HCl (gas)Deprotonation at N1, forming stabilized anions for further functionalization

Industrial-Scale Modifications

Large-scale reactions prioritize efficiency and sustainability:

ProcessKey ParametersOutcome
Continuous flow synthesisHigh temperature/pressure, catalystsImproved yield (>85%) and purity (>98%)
Solvent-free conditionsBall milling, green chemistryReduced environmental impact

Biological Activity-Driven Reactions

Derivatives are synthesized for pharmacological testing:

Target ActivityFunctionalizationResulting Bioactivity
AnticancerSulfonamide incorporationIC₅₀ = 2.38–3.77 μM against SISO cells
AntimicrobialHalogenation (Cl, Br)Enhanced membrane penetration

Case Study :
Sulfonamide derivative 5m ( ) demonstrated apoptosis induction in cancer cells via mitochondrial pathway activation .

Stability and Degradation

Critical for storage and application:

FactorEffect
UV lightPhotolytic cleavage of the triazole ring
MoistureHydrolysis of nitrile to amide/carboxylic acid

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds with the triazole ring can exhibit significant activity against various pathogens. The specific compound has been evaluated for its efficacy against bacterial and fungal strains, demonstrating potential as an antimicrobial agent .

Antitumor Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. In vitro studies have suggested that 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Neuroprotective Effects

Emerging studies suggest that certain triazole derivatives may offer neuroprotective benefits. This compound has been implicated in the inhibition of β-secretase (BACE1) activity, which is relevant for Alzheimer's disease treatment. By reducing β-amyloid plaque formation, it could potentially play a role in neurodegenerative disease management .

Case Study 1: Antimicrobial Evaluation

A study conducted on various triazole derivatives, including our compound of interest, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound inhibited cell proliferation effectively at concentrations below those toxic to normal cells. This suggests a selective action that could be beneficial in cancer therapy .

Mechanism of Action

The mechanism by which 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The specific mechanism can vary based on the application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

Key structural variations among similar compounds lie in the substituents on the triazole ring, which influence physicochemical properties and bioactivity:

Table 1: Substituent Comparison
Compound Name (CAS/Ref.) R4 (Position 4) R1 (Position 1) Key Functional Groups
Target Compound 4-Phenoxyphenyl Acetonitrile Aromatic ether, cyano
2-[4-(4-Fluorophenyl)-...]acetonitrile () 4-Fluorophenyl Acetonitrile Fluoro, cyano
2-[4-(4-tert-Butylphenyl)-...]acetonitrile () 4-tert-Butylphenyl Acetonitrile Bulky alkyl, cyano
Ethyl 2-[4-(4-methylphenyl)-5-oxo-...]acetate () 4-Methylphenyl Ethyl acetate Methyl, ester
  • Electronic Effects: The 4-phenoxyphenyl group (target) is electron-rich due to the oxygen atom, contrasting with the electron-withdrawing fluoro group in .

Physicochemical Properties

Limited data on the target compound’s properties necessitate inferences from analogs:

Table 2: Physicochemical Data
Compound (Source) Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound ~325.35 (calculated) Not reported Likely low aqueous solubility
4-Fluorophenyl analog () 283.27 Not reported Moderate (cyano enhances polarity)
4-tert-Butylphenyl analog () 270.34 Not reported Low (bulky tert-butyl)
Ethyl acetate analog () 261.28 Not reported Higher (ester group)
  • Cyan vs. Ester Groups : The acetonitrile moiety (target) contributes to polarity but less than the ethyl acetate group in , which may improve solubility in polar solvents.

Crystallographic and Structural Analysis

  • Software Tools : SHELX programs () and ORTEP () are widely used for triazole structure determination. For example, ’s ethyl acetate derivative likely required SHELXL for refinement.
  • Molecular Packing: The phenoxyphenyl group in the target compound may influence crystal packing via π-π stacking, contrasting with the steric hindrance of tert-butyl groups ().

Biological Activity

2-[3-Methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile, also known by its CAS number 860789-24-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O4C_{19}H_{19}N_{3}O_{4} with a molecular weight of 353.37 g/mol. Its structural features include a triazole ring and a phenoxyphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H19N3O4
Molecular Weight353.37 g/mol
Boiling Point471.0 ± 55.0 °C
Density1.24 ± 0.1 g/cm³
pKa2.63 ± 0.20

Anticancer Activity

Studies have shown that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cleavage. This mechanism is crucial for the selective targeting of malignant cells while sparing normal cells .
  • Case Studies :
    • In vitro studies demonstrated that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity .
    • Another study reported that related triazole compounds exhibited significant activity against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines .

Antimicrobial Activity

The triazole ring in the compound's structure is known for its antifungal properties. Research indicates that similar compounds can effectively inhibit fungal growth by disrupting ergosterol biosynthesis.

Other Pharmacological Effects

Research into other biological activities has revealed potential anti-inflammatory and analgesic effects associated with triazole derivatives. The modulation of inflammatory pathways may provide therapeutic avenues for treating conditions such as arthritis or chronic pain syndromes.

Research Findings

Recent studies have focused on the optimization of triazole derivatives to enhance their biological activity and reduce toxicity:

  • Molecular Docking Studies : Computational analyses have suggested strong interactions between the compound and target proteins involved in cancer progression, indicating a basis for further drug development .
  • Structure–Activity Relationship (SAR) : Modifications to the phenoxy and triazole moieties have been explored to improve efficacy against specific cancer types while minimizing side effects .

Q & A

Q. What are the standard protocols for synthesizing and characterizing 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile?

Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with nitriles or ketones. For example, similar triazole derivatives are synthesized via refluxing intermediates in ethanol, followed by recrystallization (yields: 61–81%) . Characterization employs spectroscopic methods:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹).
  • ¹H-NMR to resolve substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • Elemental analysis for purity validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Critical precautions include:

  • Engineering controls : Use chemical fume hoods to ensure adequate ventilation .
  • PPE : Wear nitrile gloves, OSHA-compliant safety goggles, and lab coats. Inspect gloves prior to use and avoid skin contact .
  • Emergency measures : Immediate access to eyewash stations and safety showers. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist .

Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) of this compound?

  • Computational tools : Predict properties like pKa (0.21 ± 0.10) and density (1.52 g/cm³) using software such as ACD/Labs .
  • Experimental methods :
    • HPLC for solubility profiling in acetonitrile/water mixtures.
    • DSC/TGA to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthesis yields or bioactivity outcomes for structurally analogous triazole derivatives?

Methodological approaches include:

  • Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) to isolate yield-limiting factors .
  • Real-time monitoring using in-situ IR or NMR to track reaction progress and intermediate formation .
  • Multivariate analysis (e.g., DOE) to optimize solvent polarity, temperature, and catalyst ratios .

Q. What experimental designs are suitable for evaluating the compound's biological activity (e.g., antimicrobial, antitumor)?

  • In vitro assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-activity relationships (SAR) : Compare bioactivity across derivatives with varying substituents (e.g., halogen vs. methoxy groups) .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

  • OECD guidelines : Conduct biodegradation studies (e.g., OECD 301F) to measure half-life in soil/water .
  • Ecotoxicology :
    • Daphnia magna acute toxicity : 48-hour EC₅₀ tests.
    • Algal growth inhibition : 72-hour assays with Chlorella vulgaris .
  • Analytical methods : Use LC-MS/MS to quantify environmental residues and metabolites .

Q. What methodologies are recommended for studying the compound's stability under varying pH and oxidative conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidative stress : Treat with 3% H₂O₂ and monitor degradation via HPLC .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. How can mechanistic studies elucidate the compound's reactivity in novel synthetic pathways (e.g., cycloadditions)?

  • Isotopic labeling : Use ¹³C/²H isotopes to trace reaction pathways in NMR studies .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .

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